molecular formula C18H18N4O B2715580 6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one CAS No. 898650-72-1

6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one

Cat. No. B2715580
CAS RN: 898650-72-1
M. Wt: 306.369
InChI Key: JIELZUKHUWEYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the group of triazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • The molecular structure of 1,2,4-triazole derivatives, including variants similar to 6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one, shows a planar configuration with benzene rings. These compounds are interconnected via N-H...O and N-H...N hydrogen bonds, with additional weak pi-pi stacking interactions observed in some derivatives. This suggests potential applications in materials science where molecular stacking and hydrogen bonding are crucial (Yilmaz, Kazak, Ağar, Kahveci, & Guven, 2005).

Inhibitory Activity and Antiviral Potential

  • 1,2,4-triazine derivatives, including structures similar to the compound , have demonstrated inhibitory effects on the replication of ortho- and paramyxoviruses. Some specific compounds showed selective biological activity against influenza A virus and respiratory syncytial virus at low cytotoxic concentrations. This indicates potential use in antiviral drug development (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Herbicidal Activity

  • Compounds structurally analogous to 6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one have shown inhibitory action in the lignification process catalyzed by peroxidase, suggesting potential applications as herbicides. This inhibition affects cell-wall lignification, impacting plant growth and development (Muñoz, Martı́nez-Martı́nez, Ros‐Barceló, & Pedreño, 1990).

Corrosion Inhibition

  • Triazine-based compounds, closely related to the compound , have been studied for their corrosion inhibition properties. For instance, their application on mild steel in hydrochloric acid environments showed significant corrosion protection, indicating potential use in industrial applications to enhance material longevity (Prajila, Thomas, & Joseph, 2017).

Pharmaceutical Applications

  • Similar 1,2,4-triazine derivatives have been investigated for their potential as anticancer drugs. Certain compounds exhibited strong inhibitory effects on enzyme activities relevant to cancer progression, suggesting a role in pharmaceutical research aimed at developing new cancer therapies (El Massry et al., 2012).

properties

IUPAC Name

3-(3-methylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-6-8-14(9-7-12)11-16-17(23)20-18(22-21-16)19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIELZUKHUWEYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methylbenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one

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